Enhanced Water Solubility of BCH Bioisosteres Compared to the Parent ortho-Benzene Ring
Replacing the ortho-substituted benzene ring with a 1,2-disubstituted bicyclo[2.1.1]hexane core consistently enhances water solubility in drug-like molecules. This is a class-level property of the BCH scaffold, which is the target core. For instance, the BCH analog of the drug conivaptan (compound 26) showed a 3-fold increase in solubility (5 µM to 14 µM), and the analog of lomitapide (compound 27) showed a 6-fold increase (3 µM to 18 µM) compared to their respective parent drugs [1]. Furthermore, for the agrochemical boscalid, the replacement led to a 3-fold solubility increase, from 11 µM to 35 µM (analog 28) [1].
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | 14 µM (conivaptan analog 26); 18 µM (lomitapide analog 27); 35 µM (boscalid analog 28) |
| Comparator Or Baseline | 5 µM (conivaptan); 3 µM (lomitapide); 11 µM (boscalid) |
| Quantified Difference | 3-fold increase (conivaptan); 6-fold increase (lomitapide); 3-fold increase (boscalid) |
| Conditions | Measured in vitro for 1,2-disubstituted BCH analogs vs. the original ortho-benzene-containing drugs/agrochemicals. Data from Denisenko et al., 2023, Chemical Science. |
Why This Matters
Procuring a building block that enables a solubility increase of 3- to 6-fold is a critical differentiator for research programs struggling with poorly soluble aromatic leads.
- [1] Denisenko, A., Garbuz, P., Shishkina, S. V., Voloshchuk, N. M., & Mykhailiuk, P. K. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14(48), 14092-14099. View Source
